

Physical and chemical properties of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

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An In-Depth Technical Guide to Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials. The guide is structured to deliver not just data, but also a deeper understanding of the scientific principles underpinning the compound's behavior and utility.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2] The fusion of a benzene ring with a thiophene ring creates a rigid, planar scaffold that is amenable to a wide range of chemical modifications. The introduction of a trifluoromethyl (-CF₃) group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on the methyl ester derivative, a key intermediate for further chemical elaboration.

Physicochemical Properties

Precise experimental data for **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate** is not extensively reported in publicly available literature. However, based on data from suppliers and analogous compounds, we can compile a set of key physical and chemical properties.

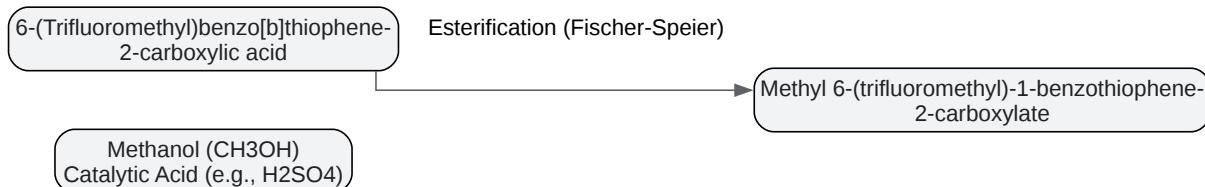
Property	Value	Source/Comment
IUPAC Name	Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate	
CAS Number	863118-41-6	[4]
Molecular Formula	C ₁₁ H ₇ F ₃ O ₂ S	[4]
Molecular Weight	260.23 g/mol	[4]
Appearance	White to yellow solid (predicted)	Based on related compounds
Purity	≥96%	[4]
Melting Point	123-124 °C (for the 5-trifluoromethyl isomer)	[5] [6] This value is for a closely related isomer and should be considered an estimate.
Boiling Point	312.4±37.0 °C (Predicted)	[5]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.	General chemical principles
InChI Key	QHWPUCBUPABCRG-UHFFFAOYSA-N	[4]

Synthesis and Chemical Reactivity

While a specific protocol for the methylation of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is not readily available, a general and reliable method involves the esterification of the corresponding carboxylic acid. A representative synthesis is outlined below, adapted from procedures for similar benzothiophene derivatives.[\[7\]](#)[\[8\]](#)

Representative Synthesis Workflow

The synthesis of **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate** typically starts from the corresponding carboxylic acid.



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Caption: Synthetic pathway for **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate**.

Step-by-Step Experimental Protocol (Representative)

- Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
- Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Chemical Reactivity

The reactivity of **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate** is governed by its principal functional groups:

- Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can be converted to an amide by reaction with amines or to a primary alcohol by reduction with strong reducing agents like lithium aluminum hydride.
- Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and carboxylate groups will influence the position and rate of substitution.
- Trifluoromethyl Group: The $-CF_3$ group is generally stable to most reaction conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

1H NMR Spectroscopy

- Methyl Protons ($-OCH_3$): A singlet is expected around δ 3.9 ppm.
- Aromatic Protons: The protons on the benzothiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the 6-trifluoromethyl isomer, one would expect to see distinct signals for the protons at the 3, 4, 5, and 7 positions.

^{13}C NMR Spectroscopy

- Carbonyl Carbon ($-C=O$): A signal is expected in the range of δ 160-170 ppm.
- Methyl Carbon ($-OCH_3$): A signal around δ 52 ppm is anticipated.
- Trifluoromethyl Carbon ($-CF_3$): A quartet is expected due to coupling with the fluorine atoms, typically in the range of δ 120-130 ppm.

- Aromatic Carbons: The carbons of the benzothiophene ring will resonate in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

- C=O Stretch (Ester): A strong absorption band is expected around $1720\text{-}1740\text{ cm}^{-1}$.
- C-F Stretch: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group will be present, typically in the range of $1100\text{-}1300\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- Aromatic C=C Stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry

The molecular ion peak (M^+) would be observed at $m/z = 260$. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Applications in Research and Development

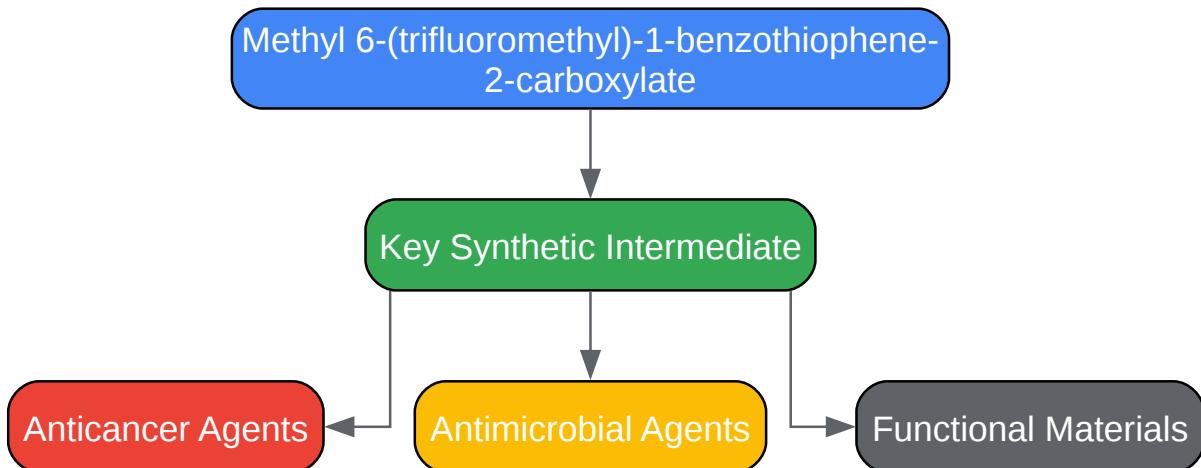
Derivatives of benzothiophene are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][9][10] The presence of the trifluoromethyl group often enhances the biological efficacy of these compounds.

Potential Therapeutic Areas

- Oncology: Benzothiophene derivatives have been investigated as inhibitors of various protein kinases and other targets relevant to cancer therapy.[3]
- Infectious Diseases: The scaffold has been explored for the development of new antibacterial and antifungal agents.[7][10]
- Materials Science: The rigid, aromatic structure of benzothiophenes makes them interesting candidates for the development of organic electronic materials.

Role as a Synthetic Intermediate

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, allowing for the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.



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Caption: Potential applications of **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate**.

Safety and Handling

As with any laboratory chemical, **Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference from closely related structures. Its versatile chemical nature and

the established biological importance of the benzothiophene scaffold make it a compound of high interest for further research and development.

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